(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cancer Metabolism Enzyme Inhibition Glucocorticoid Modulation

The compound (E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide (CAS 477504-14-6) is a synthetic small molecule characterized by a naphtho[2,1-d]thiazole core, a tert-butyl phenyl substituent, and an exocyclic (E)-ylidene benzamide linkage. This structural framework situates it within a class of fused heterocyclic compounds that have been investigated in medicinal chemistry for their potential as kinase inhibitors and enzyme modulators.

Molecular Formula C23H22N2OS
Molecular Weight 374.5
CAS No. 477504-14-6
Cat. No. B2698039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
CAS477504-14-6
Molecular FormulaC23H22N2OS
Molecular Weight374.5
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)C
InChIInChI=1S/C23H22N2OS/c1-23(2,3)17-12-9-16(10-13-17)21(26)24-22-25(4)19-14-11-15-7-5-6-8-18(15)20(19)27-22/h5-14H,1-4H3
InChIKeyOULYQOSWDAVLRF-ZNTNEXAZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide (CAS 477504-14-6) for Targeted Research


The compound (E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide (CAS 477504-14-6) is a synthetic small molecule characterized by a naphtho[2,1-d]thiazole core, a tert-butyl phenyl substituent, and an exocyclic (E)-ylidene benzamide linkage [1]. This structural framework situates it within a class of fused heterocyclic compounds that have been investigated in medicinal chemistry for their potential as kinase inhibitors and enzyme modulators [2]. Its specific substitution pattern distinguishes it from other naphthothiazole derivatives available for research procurement.

Chemotype
Naphthothiazole-benzamide kinase inhibitor chemotype
Structurally positioned for enzyme modulation research
Differentiation
tert-Butyl substitution for steric and lipophilic probing
Distinct substitution pattern among commercial analogs
Research Context
Supports kinase inhibition and enzyme isoform-selectivity studies
Class-level evidence; requires direct validation
Procurement Fit
Candidate for hit-to-lead SAR and cellular assay screening
Commercially available; avoids early custom synthesis

Why Generic Naphthothiazole Analogs Cannot Substitute (E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide


Within the naphtho[2,1-d]thiazole-benzamide chemotype, biological activity is highly sensitive to specific substitutions on both the naphthyl and benzamide rings [1]. For example, structure-activity relationship (SAR) studies on antiplasmodial naphtho[2,1-d]thiazoles revealed that the nature of the R1 (naphthyl) and R4 (benzamide) substituents critically determines both potency and toxicity profiles, meaning compounds with even minor alkyl or halogen variations are not interchangeable [2]. The tert-butyl group on the benzamide ring of this specific compound introduces distinct steric bulk and lipophilicity that can significantly alter target binding, metabolic stability, and cellular permeability compared to analogs bearing methyl, fluoro, or morpholinosulfonyl substituents. Substitution with a generic analog risks a complete loss of the desired biological activity, as demonstrated by the selective inhibition profiles reported for structurally related thiazole derivatives against enzymes like 11β-HSD1 and 11β-HSD2 .

Substituent Mismatch
Analogs with methyl, fluoro, or morpholinosulfonyl groups alter steric bulk and lipophilicity, potentially disrupting target binding and cellular permeability.
Isoform Selectivity Shift
Generic naphthothiazoles may shift 11β-HSD1 vs 11β-HSD2 selectivity profile; substitution pattern critically influences isoform preference.
Metabolic Stability
tert-Butyl bulk confers distinct metabolic stability context; less hindered analogs may exhibit different clearance profiles in cellular assays.

Quantitative Differentiation Evidence for (E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide


11β-Hydroxysteroid Dehydrogenase (11β-HSD) Enzyme Inhibition Profile

Derivatives of the naphtho[2,1-d]thiazole-benzamide scaffold, closely related to the target compound, have demonstrated inhibitory activity against 11β-HSD1 and 11β-HSD2 enzymes. While direct data for (E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is not publicly available in peer-reviewed literature, technical data for the compound class indicates that specific structural analogs achieve over 80% inhibition of these enzymes at a concentration of 10 µM . This provides a baseline expectation for the scaffold's potency. The tert-butyl substituent's contribution to this activity, relative to other substituents, remains a key point of differentiation that would require direct comparative testing, as steric bulk is known to influence selectivity between the 11β-HSD1 and 11β-HSD2 isoforms . For procurement, this suggests the compound is a relevant tool for studying isoform-selective inhibition if experimental validation is part of the research plan.

11β-HSD Inhibition Profile
Class-level inference
Structural derivatives reported >80% inhibition of 11β-HSD1/2 at 10 µM. Direct data for target compound not publicly available.
Supports isoform-selectivity research context; requires compound-specific validation.
In vitro enzyme assay; data to verify for exact substitution pattern.
Cancer Metabolism Enzyme Inhibition Glucocorticoid Modulation

Potential for CDK9 Kinase Inhibition Based on Naphtho[2,1-d]thiazole Patent SAR

A patent application (US2021022410A1) discloses naphtho[2,1-d]thiazole derivatives of formula (I) as inhibitors of CDK9 [1]. The generic structure includes variable substituents, and the target compound (E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide falls within this structural class. While specific IC50 values for this exact compound are not disclosed in the patent abstract, the document establishes that modifications to the benzamide portion are critical for CDK9 inhibitory activity. The tert-butyl group on the phenyl ring is a specific hydrophobic moiety that could influence binding within the kinase's ATP-binding pocket compared to analogs described in the patent with smaller or more polar substituents. This positions the compound as a candidate for structure-activity relationship (SAR) studies aimed at optimizing CDK9 inhibition, distinguishing it from analogs where such modifications have not been explored.

CDK9 Kinase Patent SAR
Class-level inference
Compound falls within generic formula of patent US2021022410A1 claiming CDK9 inhibitors. No specific IC50 disclosed for this exact compound.
Indicates structural eligibility for CDK9 inhibitor hit exploration studies.
Patent disclosure context; quantitative data to verify.
Kinase Inhibition CDK9 Cancer Therapeutics

Structural Differentiation via Steric and Lipophilic Parameters

The presence of the 4-(tert-butyl) group on the benzamide ring confers distinct calculated physicochemical properties compared to common analogs. The tert-butyl group increases both steric bulk (Taft Es ~ -1.54) and lipophilicity (π ~ +1.98) relative to a methyl substituent (Es = 0.00, π = +0.56) or a fluorine atom (Es = -0.46, π = +0.14) [1]. These property differences directly impact membrane permeability, metabolic stability, and target binding. In a related study on thiazole derivatives, the introduction of a tert-butyl group enhanced cytotoxicity against MCF-7 breast cancer cells, with an IC50 of approximately 10 µM for one derivative, attributed to increased lipophilicity and cellular uptake . While this data is for a closely related compound, it establishes that the tert-butyl substituent can be a key differentiator for cellular activity in this scaffold class, supporting the selection of (E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide over less lipophilic analogs for cellular assays.

Steric & Lipophilic Differentiation
Supporting evidence
4-tert-butyl: Es ≈ −1.54, π ≈ +1.98 vs. 4-methyl: Es = 0.00, π = +0.56. ΔEs ≈ −1.54; Δπ ≈ +1.42.
Supports selection for membrane permeation and hydrophobic pocket probing research.
Calculated substituent constants; cellular assay context recommended.
Physicochemical Properties Drug Design SAR

Key Research and Procurement Scenarios for (E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide


Investigating 11β-HSD Isoform Selectivity in Cancer Cell Proliferation

Based on class-level evidence that naphthothiazole derivatives inhibit 11β-HSD enzymes at 10 µM, this compound can be used in glucocorticoid metabolism studies to probe the role of the tert-butyl group in conferring selectivity between 11β-HSD1 and 11β-HSD2 . Its procurement is relevant for labs performing initial SAR by catalog screening of commercially available, differentially substituted analogs.

CDK9 Kinase Inhibitor Hit-to-Lead Optimization

As a compound falling within the generic structure of a CDK9 inhibitor patent (US2021022410A1), it serves as a commercially available starting point for medicinal chemistry teams aiming to profile the impact of a bulky, hydrophobic 4-tert-butylbenzamide on kinase selectivity and cellular potency [1]. This avoids the need for custom synthesis at the hit-exploration stage.

Cellular Permeability and Lipophilicity SAR Studies

The significantly higher calculated lipophilicity (π ≈ +1.98) of the tert-butyl group compared to methyl or fluoro analogs makes this compound a logical choice for experiments designed to correlate R-group lipophilicity with membrane permeability or cellular accumulation in the naphthothiazole series. This is directly supported by the observation that a related tert-butyl thiazole derivative showed enhanced cytotoxicity in MCF-7 cells (IC50 ≈ 10 µM) due to increased lipophilicity .

Application
Selection Property
Validation Focus
11β-HSD Isoform Selectivity Research
Substituent-dependent isoform inhibition context
11β-HSD1 vs 11β-HSD2 selectivity review
CDK9 Kinase Hit Exploration
Structural eligibility per patent SAR
Kinase selectivity panel review
Cellular Permeability SAR Studies
Increased lipophilic and steric parameter context
Membrane permeability and cellular accumulation review
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